molecular formula C10H5FINO3 B3040676 8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid CAS No. 228728-29-8

8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid

Cat. No.: B3040676
CAS No.: 228728-29-8
M. Wt: 333.05 g/mol
InChI Key: RISJYMCHNBBECZ-UHFFFAOYSA-N
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Description

8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of fluorine, iodine, and hydroxyl functional groups attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by halogenation and functional group modifications. For instance, starting from a fluorinated aniline derivative, the compound can be synthesized through a series of reactions including iodination, cyclization, and carboxylation .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized quinoline compounds .

Scientific Research Applications

8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its binding affinity to certain enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of fluorine, iodine, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines .

Properties

IUPAC Name

8-fluoro-6-iodo-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FINO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISJYMCHNBBECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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